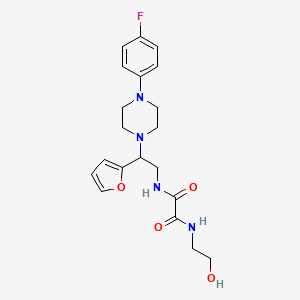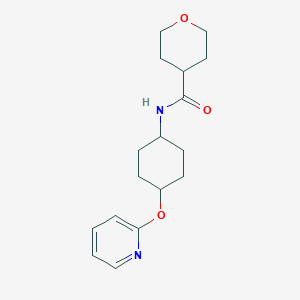
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BFA is a small molecule that has been synthesized through a complex process, and its mechanism of action and biochemical effects have been extensively studied by researchers. In
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide inhibits the activity of PLD and PKC by binding to their active sites and preventing them from catalyzing their substrates. This compound has been shown to bind to the catalytic domain of PLD and PKC, which is essential for their activity. This compound has also been shown to induce the translocation of PLD and PKC from the plasma membrane to the cytosol, which may contribute to its inhibitory effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. This compound inhibits the activity of PLD and PKC, which may affect various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. This compound has also been shown to induce apoptosis in various cell types, including cancer cells, by activating the caspase cascade. Additionally, this compound has been shown to induce the accumulation of autophagic vacuoles, which may contribute to its cytotoxic effect.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has several advantages and limitations for lab experiments. One advantage of this compound is its ability to inhibit the activity of PLD and PKC, which are important enzymes involved in various cellular processes. This makes this compound a useful tool for investigating the role of these enzymes in cellular processes and identifying potential drug targets. One limitation of this compound is its cytotoxic effect, which may limit its use in certain experiments. Additionally, this compound has a short half-life and requires careful handling due to its toxicity.
Zukünftige Richtungen
There are several future directions for further research on N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide. One direction is to investigate the role of PLD and PKC in various diseases, including cancer, and identify potential therapeutic targets. Another direction is to develop more potent and selective inhibitors of PLD and PKC based on the structure of this compound. Additionally, further research is needed to investigate the mechanism of action of this compound and its cytotoxic effect on cells.
Synthesemethoden
The synthesis of N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide is a complex process that involves several steps. The first step is the synthesis of 2-fluoro-4-formylphenol, which is then reacted with 4-bromo-2-chloroaniline to produce 2-(4-bromo-2-chlorophenyl)-4-fluoro-5-formylphenol. This compound is then reacted with ethyl chloroacetate to produce this compound, which is the final product of the synthesis process.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has potential applications in drug discovery and development due to its ability to inhibit the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of phospholipase D (PLD), which is involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth, differentiation, and apoptosis. This compound has been used in various scientific research studies to investigate the role of PLD and PKC in cellular processes and to identify potential drug targets.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO3/c16-10-2-3-13(11(17)6-10)19-15(21)8-22-14-4-1-9(7-20)5-12(14)18/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBKMSSYNGXURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OCC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)
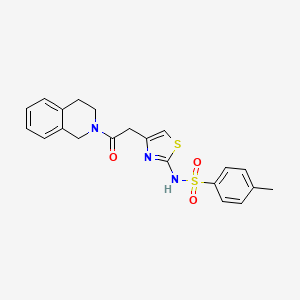
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2626465.png)
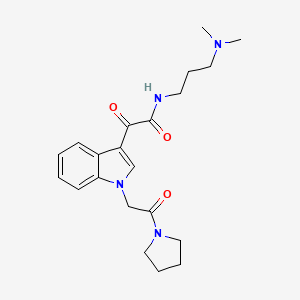
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2626467.png)

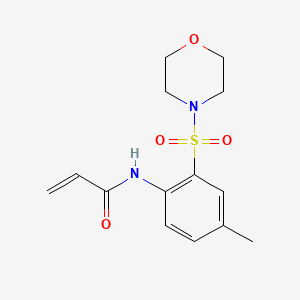
![N-(2-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2626475.png)
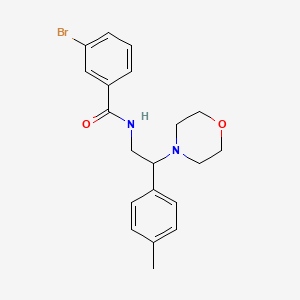
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)
